2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Übersicht

Beschreibung

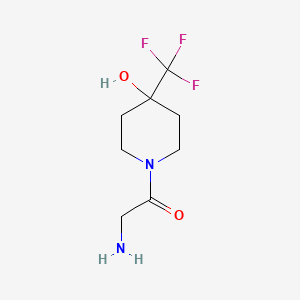

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is an organic compound . It has a molecular formula of C8H13F3N2O2 and a molecular weight of 226.2 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is based on a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Physical and Chemical Properties Analysis

The compound has a molecular formula of C8H13F3N2O2 and a molecular weight of 226.2 g/mol . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Diastereoselective Synthesis and Enantioselective Synthesis

A key application involves the diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. This process, when combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines, demonstrating the compound's utility in generating complex molecular architectures (Lam, Murray, & Firth, 2005).

Synthesis of Pyrrolidines and Piperidines

Another significant application is the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. This methodology introduces iodine at previously unfunctionalized positions and achieves exclusive trans relationships between substituents, showcasing the compound's role in the efficient and selective formation of nitrogen-containing heterocycles (Boto, Hernández, de Leon, & Suárez, 2001).

Site-Directed Conjugation to Peptides

The compound's structure, featuring a 2-amino alcohol, enables its application in site-directed conjugation to peptides and proteins. By exploiting the rapid oxidation of the 2-amino alcohol structure by periodate, it facilitates the modification of peptides at N-terminal Ser or Thr residues, illustrating its potential in bioconjugation and targeted drug delivery strategies (Geoghegan & Stroh, 1992).

Synthesis of Piperidinones and Mimetics

The hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones to piperidinones, which are then used to synthesize trifluoromethyl-containing ornithine analogues and thalidomide mimetics, highlights the role of this compound in the development of novel pharmaceuticals. This showcases its importance in creating bioactive molecules with potential therapeutic applications (Tolmachova et al., 2011).

Eigenschaften

IUPAC Name |

2-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)1-3-13(4-2-7)6(14)5-12/h15H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMENWQSXYFNAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.